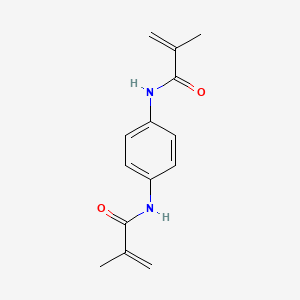
3,4-Di-tert-butylcyclobutane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-tert-butylcyclobutane-1,2-dione is an organic compound characterized by a cyclobutane ring substituted with two tert-butyl groups at the 3 and 4 positions and two ketone groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butylcyclobutane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl-substituted alkenes with suitable oxidizing agents to form the cyclobutane ring with the desired ketone functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often employing advanced techniques such as flow microreactors to enhance reaction rates and product quality .
化学反応の分析
Types of Reactions
3,4-Di-tert-butylcyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or halides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
3,4-Di-tert-butylcyclobutane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites
作用機序
The mechanism by which 3,4-Di-tert-butylcyclobutane-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar in structure but with butoxy groups instead of tert-butyl groups.
4,6-Di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione: Another tert-butyl-substituted compound with different functional groups.
Uniqueness
3,4-Di-tert-butylcyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups on the cyclobutane ring
特性
CAS番号 |
22935-40-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
3,4-ditert-butylcyclobutane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h7-8H,1-6H3 |
InChIキー |
OVSWXTUVTXJGLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C(C(=O)C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


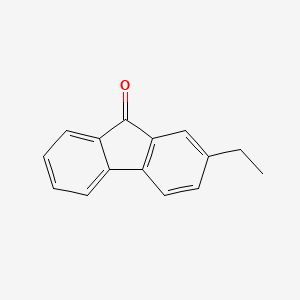


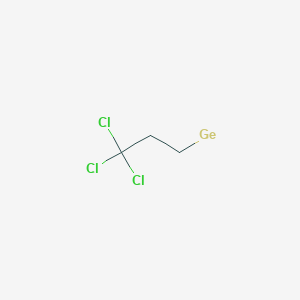
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)



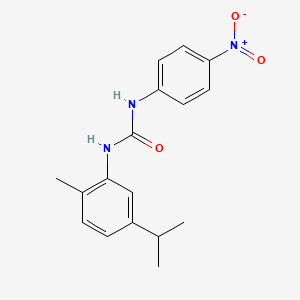

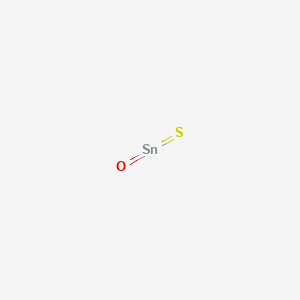
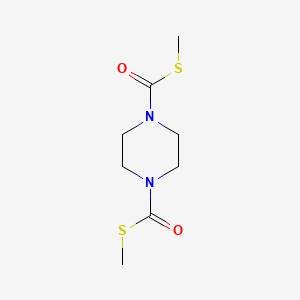
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
